molecular formula C9H9ClO3 B2438256 Methyl 4-(chloromethoxy)benzoate CAS No. 135922-45-1

Methyl 4-(chloromethoxy)benzoate

Cat. No.: B2438256
CAS No.: 135922-45-1
M. Wt: 200.62
InChI Key: YGBBVPZZKYTLQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(chloromethoxy)benzoate is an organic compound with the molecular formula C9H9ClO3 . It is a derivative of benzoic acid, where the hydrogen of the carboxylic acid group is replaced by a methyl group and one of the hydrogens on the benzene ring is replaced by a chloromethoxy group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved sources, similar compounds like methyl benzoate undergo various reactions. For example, methyl benzoate can react with Grignard reagents to produce tertiary alcohols . It can also undergo hydrolysis to form carboxylic acids under acidic or basic conditions .

Scientific Research Applications

Liquid-Crystalline Polymers

Methyl 4-(chloromethoxy)benzoate derivatives play a crucial role in the synthesis of liquid-crystalline polymers. Ogawa et al. (1997) demonstrated the importance of the benzoate moiety in creating stable mesophases in polymers, contributing to their liquid-crystalline properties, useful in various applications like displays and sensors (Ogawa et al., 1997).

Analytical Chemistry Applications

In analytical chemistry, derivatives of this compound are used in spectrometric methods for determining small amounts of compounds in samples, as shown by Morita and Nakamura (2010) in their work on phenol compounds in wastewater (Morita & Nakamura, 2010).

Synthesis of Complex Organic Compounds

The compound is also used in the synthesis of complex organic compounds. For example, Popovski et al. (2010) discussed the synthesis of (benzoylamino)methyl 4-[(benzoylamino)methoxy]benzoate, demonstrating the role of this compound in pharmaceutical and flavor industry applications (Popovski, Mladenovska, & Panovska, 2010).

Nucleoside Analogues Synthesis

In medicinal chemistry, this compound is utilized in the synthesis of nucleoside analogues, as shown by Hakimelahi and Khalafi‐Nezhad (1989). They developed a procedure for preparing secoribo-nucleoside analogues, essential in drug development (Hakimelahi & Khalafi‐Nezhad, 1989).

Material Science

In material science, Hsu et al. (1997) explored the synthesis of side-chain liquid crystalline polysiloxanes containing this compound derivatives. These materials are significant in the creation of advanced materials with unique properties like shape memory and responsive behaviors (Hsu, Chu, Chang, & Hsieh, 1997).

Future Directions

While specific future directions for Methyl 4-(chloromethoxy)benzoate are not mentioned in the retrieved sources, similar compounds like methyl benzoate have been studied for their potential as environmentally safe insecticides . They have also sparked interest for their potential as biofuels due to their high energy density and low freezing point .

Mechanism of Action

Target of Action

Methyl 4-(chloromethoxy)benzoate is a type of organic compound

Mode of Action

It is known that methyl 4-chlorobenzoate, a similar compound, undergoes room temperature pd-mediated hydrodehalogenation with kf and polymethylhydrosiloxane (pmhs) to yield methyl benzoate . It also undergoes Suzuki-Miyaura coupling reaction with phenylboronic acid in the presence of bis-carbene palladium complex catalyst to yield methyl-(4-phenyl)-benzoate .

Biochemical Pathways

It is known that methyl benzoate, a related compound, is involved in the biosynthesis of floral scent in some plants . The emission of methyl benzoate is flower-specific and developmentally regulated . The genes associated with methyl benzoate biosynthesis exhibited flower-specific or flower-preferential expression that was developmentally regulated .

Pharmacokinetics

It is known that methyl 3,4-dihydroxybenzoate (mdhb), a similar compound, has fast absorption, high systemic clearance, and a short half-life . The oral bioavailability of MDHB is 23% . MDHB is rapidly distributed to all organs without long-term accumulation .

Result of Action

It is known that methyl 4-chlorobenzoate undergoes room temperature pd-mediated hydrodehalogenation with kf and polymethylhydrosiloxane (pmhs) to yield methyl benzoate . It also undergoes Suzuki-Miyaura coupling reaction with phenylboronic acid in the presence of bis-carbene palladium complex catalyst to yield methyl-(4-phenyl)-benzoate .

Action Environment

It is known that methyl benzoate, a related compound, is a promising, environmentally safe insecticide . It has several modes of action, including as a contact toxicant, a fumigant, an ovicidal toxin, an oviposition deterrent, a repellent, and an attractant .

Properties

IUPAC Name

methyl 4-(chloromethoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-12-9(11)7-2-4-8(5-3-7)13-6-10/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBBVPZZKYTLQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135922-45-1
Record name methyl 4-(chloromethoxy)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.